Cas no 2260931-90-4 (4-Pyridinepropanoic acid, α-amino-1,2-dihydro-2-oxo-, hydrochloride (1:2))

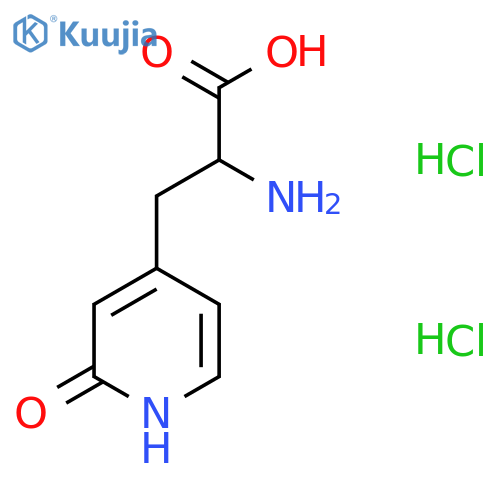

2260931-90-4 structure

商品名:4-Pyridinepropanoic acid, α-amino-1,2-dihydro-2-oxo-, hydrochloride (1:2)

4-Pyridinepropanoic acid, α-amino-1,2-dihydro-2-oxo-, hydrochloride (1:2) 化学的及び物理的性質

名前と識別子

-

- Z3481534727

- 2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid;dihydrochloride

- 2-amino-3-(2-hydroxypyridin-4-yl)propanoic acid dihydrochloride

- 2260931-90-4

- EN300-6735503

- 4-Pyridinepropanoic acid, α-amino-1,2-dihydro-2-oxo-, hydrochloride (1:2)

-

- インチ: 1S/C8H10N2O3.2ClH/c9-6(8(12)13)3-5-1-2-10-7(11)4-5;;/h1-2,4,6H,3,9H2,(H,10,11)(H,12,13);2*1H

- InChIKey: ZILWPZKNWBWASO-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.OC(C(CC1C=CNC(C=1)=O)N)=O

計算された属性

- せいみつぶんしりょう: 254.0224976g/mol

- どういたいしつりょう: 254.0224976g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 294

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92.4Ų

4-Pyridinepropanoic acid, α-amino-1,2-dihydro-2-oxo-, hydrochloride (1:2) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6735503-0.05g |

2-amino-3-(2-hydroxypyridin-4-yl)propanoic acid dihydrochloride |

2260931-90-4 | 95.0% | 0.05g |

$428.0 | 2025-03-13 | |

| Enamine | EN300-6735503-10.0g |

2-amino-3-(2-hydroxypyridin-4-yl)propanoic acid dihydrochloride |

2260931-90-4 | 95.0% | 10.0g |

$6943.0 | 2025-03-13 | |

| 1PlusChem | 1P028UDO-500mg |

2-amino-3-(2-hydroxypyridin-4-yl)propanoicaciddihydrochloride |

2260931-90-4 | 95% | 500mg |

$1621.00 | 2024-05-24 | |

| Aaron | AR028UM0-500mg |

2-amino-3-(2-hydroxypyridin-4-yl)propanoicaciddihydrochloride |

2260931-90-4 | 95% | 500mg |

$1759.00 | 2025-02-17 | |

| 1PlusChem | 1P028UDO-5g |

2-amino-3-(2-hydroxypyridin-4-yl)propanoicaciddihydrochloride |

2260931-90-4 | 95% | 5g |

$5850.00 | 2024-05-24 | |

| Enamine | EN300-6735503-2.5g |

2-amino-3-(2-hydroxypyridin-4-yl)propanoic acid dihydrochloride |

2260931-90-4 | 95.0% | 2.5g |

$3165.0 | 2025-03-13 | |

| Enamine | EN300-6735503-0.1g |

2-amino-3-(2-hydroxypyridin-4-yl)propanoic acid dihydrochloride |

2260931-90-4 | 95.0% | 0.1g |

$559.0 | 2025-03-13 | |

| Enamine | EN300-6735503-0.5g |

2-amino-3-(2-hydroxypyridin-4-yl)propanoic acid dihydrochloride |

2260931-90-4 | 95.0% | 0.5g |

$1261.0 | 2025-03-13 | |

| Enamine | EN300-6735503-5.0g |

2-amino-3-(2-hydroxypyridin-4-yl)propanoic acid dihydrochloride |

2260931-90-4 | 95.0% | 5.0g |

$4683.0 | 2025-03-13 | |

| 1PlusChem | 1P028UDO-1g |

2-amino-3-(2-hydroxypyridin-4-yl)propanoicaciddihydrochloride |

2260931-90-4 | 95% | 1g |

$2058.00 | 2024-05-24 |

4-Pyridinepropanoic acid, α-amino-1,2-dihydro-2-oxo-, hydrochloride (1:2) 関連文献

-

1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

2260931-90-4 (4-Pyridinepropanoic acid, α-amino-1,2-dihydro-2-oxo-, hydrochloride (1:2)) 関連製品

- 624-75-9(Iodoacetonitrile)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量